molecular formula C17H19ClN2O B12369093 hMAO-A-IN-1

hMAO-A-IN-1

Cat. No.: B12369093
M. Wt: 302.8 g/mol
InChI Key: MXYHFOZXERERET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

hMAO-A-IN-1 is a potent inhibitor of human monoamine oxidase A (hMAO-A), an enzyme that catalyzes the oxidative deamination of monoamines. This compound has garnered significant interest due to its potential therapeutic applications in treating neurodegenerative and neuropsychiatric disorders such as depression and anxiety .

Preparation Methods

The synthesis of hMAO-A-IN-1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:

Chemical Reactions Analysis

hMAO-A-IN-1 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

hMAO-A-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

hMAO-A-IN-1 exerts its effects by binding to the active site of human monoamine oxidase A, thereby inhibiting its enzymatic activity. This inhibition prevents the breakdown of monoamines such as serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. The molecular targets involved include the active site residues of hMAO-A, which interact with the compound through hydrophobic and hydrogen bonding interactions .

Comparison with Similar Compounds

hMAO-A-IN-1 is unique compared to other monoamine oxidase inhibitors due to its high selectivity and potency towards hMAO-A. Similar compounds include:

Properties

Molecular Formula

C17H19ClN2O

Molecular Weight

302.8 g/mol

IUPAC Name

[4-[4-(3-chlorophenyl)piperazin-1-yl]phenyl]methanol

InChI

InChI=1S/C17H19ClN2O/c18-15-2-1-3-17(12-15)20-10-8-19(9-11-20)16-6-4-14(13-21)5-7-16/h1-7,12,21H,8-11,13H2

InChI Key

MXYHFOZXERERET-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)CO)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.